

A Technical Guide to the Physicochemical and Spectral Properties of Methyl 4-Aminobenzoate

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Compound of Interest

Compound Name: Methyl 4-aminobenzoate

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This technical guide provides an in-depth overview of the physical and spectral characteristics of **methyl 4-aminobenzoate** ($C_8H_9NO_2$), a key intermediate in organic synthesis. The following sections detail its melting point, comprehensive spectral data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols for these analytical techniques.

Physicochemical Properties

Methyl 4-aminobenzoate is a white to light yellow crystalline solid. Its key physical property is summarized below.

Table 1: Melting Point of **Methyl 4-Aminobenzoate**

Property	Value (°C)
Melting Point	110 - 115

The melting point is a range compiled from multiple sources, which report values such as 110-114°C, 111-115°C[1], 110-113°C[2][3], and 110-111°C[4].

Spectral Data

The following tables summarize the key spectral data for the characterization of **methyl 4-aminobenzoate**.

Table 2: Infrared (IR) Spectroscopy Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Assignment
3435, 3350	N-H stretching (amine)
1680	C=O stretching (ester)
1605, 1515	C=C stretching (aromatic)
1280	C-O stretching (ester)
1175	C-N stretching
845	p-disubstituted benzene

Table 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
7.85	Doublet (d)	2H	Aromatic (Ha)
6.65	Doublet (d)	2H	Aromatic (Hb)
4.10 (approx.)	Broad Singlet (br s)	2H	-NH ₂
3.85	Singlet (s)	3H	-OCH ₃

Table 4: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: CDCl₃)

Chemical Shift (δ , ppm)	Assignment
167.1	C=O (ester)
151.0	C-NH ₂ (aromatic)
131.5	CH (aromatic)
119.7	C-C=O (aromatic)
113.7	CH (aromatic)
51.8	-OCH ₃

Table 5: Mass Spectrometry (MS) Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
151	High	[M] ⁺ (Molecular Ion)
120	Base Peak (100%)	[M-OCH ₃] ⁺
92	Moderate	[M-COOCH ₃] ⁺
65	Moderate	[C ₅ H ₅] ⁺

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound can be determined using a melting point apparatus with a heated metal block.[\[4\]](#)[\[5\]](#)

- Sample Preparation: A small amount of the dry, powdered **methyl 4-aminobenzoate** is placed on a clean, dry surface.[\[2\]](#)[\[3\]](#)
- Capillary Tube Loading: The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.[\[2\]](#)[\[5\]](#)

- **Measurement:** The capillary tube is placed in the heating block of the melting point apparatus.[3] The sample is heated rapidly to about 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.[5]
- **Data Recording:** The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last solid crystal melts is recorded as the end of the range.[5]

Infrared (IR) Spectroscopy (KBr Pellet Method)

This technique is used to obtain the infrared spectrum of a solid sample by dispersing it in a solid matrix that is transparent to infrared radiation.[1]

- **Sample and KBr Preparation:** Approximately 1-2 mg of finely ground **methyl 4-aminobenzoate** and 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) are combined.[6] Both the sample and KBr should be thoroughly dried to avoid moisture interference in the spectrum.[1][7]
- **Grinding and Mixing:** The mixture is ground to a fine, homogeneous powder using an agate mortar and pestle.[1][6]
- **Pellet Formation:** The powdered mixture is placed into a pellet die and compressed under high pressure (several tons) using a hydraulic press to form a small, transparent disc.[1][7]
- **Spectral Acquisition:** The KBr pellet is placed in the sample holder of the IR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet is also recorded for correction.[6]

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of a molecule.

- **Sample Preparation:** For ¹H NMR, 5-25 mg of **methyl 4-aminobenzoate** is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. For the less sensitive ¹³C NMR, a more concentrated solution is typically prepared.

- **Filtration:** The solution is filtered through a small plug of glass wool in a Pasteur pipette into the NMR tube to remove any solid impurities that could affect the magnetic field homogeneity.
- **Instrument Setup:** The NMR tube is placed in the spectrometer. The instrument is set to lock onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.[\[8\]](#)
- **Data Acquisition:** The appropriate acquisition parameters (e.g., pulse sequence, number of scans) are set for either ^1H or ^{13}C NMR, and the spectrum is acquired. Tetramethylsilane (TMS) is typically used as an internal reference standard.[\[9\]](#)

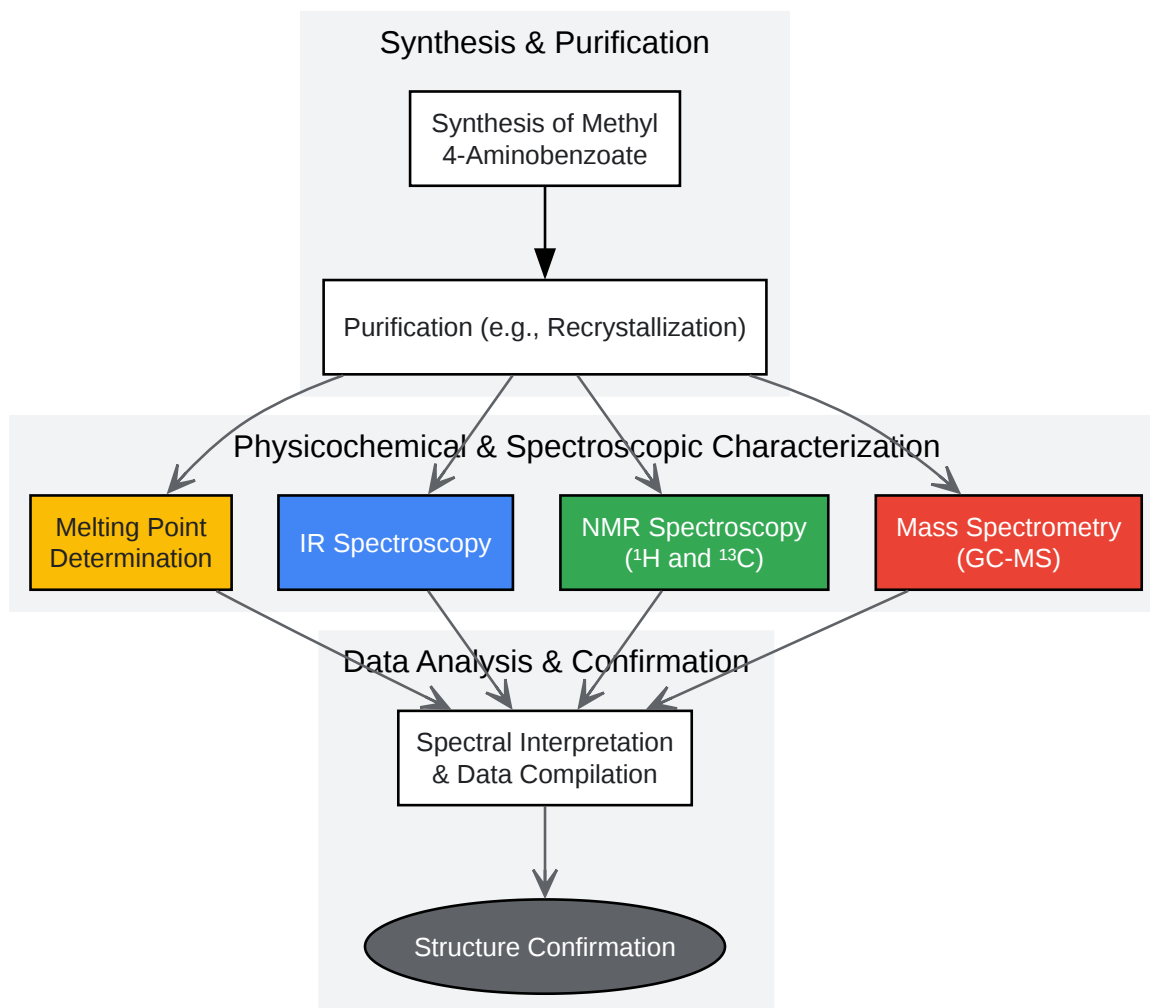
Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.

- **Sample Preparation:** A dilute solution of **methyl 4-aminobenzoate** is prepared in a volatile organic solvent such as acetone or dichloromethane.[\[10\]](#)[\[11\]](#)
- **Injection:** A small volume of the sample solution is injected into the gas chromatograph.[\[12\]](#) The high temperature of the injection port vaporizes the sample.[\[11\]](#)
- **Chromatographic Separation:** An inert carrier gas (e.g., helium) transports the vaporized sample through a capillary column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.[\[12\]](#)[\[13\]](#)
- **Ionization and Fragmentation:** As the separated components elute from the column, they enter the mass spectrometer's ion source. Here, they are bombarded with a beam of high-energy electrons (typically 70 eV), which causes them to ionize and fragment.[\[14\]](#)
- **Mass Analysis and Detection:** The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion.[\[14\]](#)

Visualizations

The following diagram illustrates a typical workflow for the analytical characterization of a chemical compound like **methyl 4-aminobenzoate**.



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Caption: Workflow for the characterization of **methyl 4-aminobenzoate**.

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